2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid
Description
The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid (IUPAC name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(isoquinolin-5-yl)propanoic acid) is a chiral small molecule characterized by:
- A tert-butoxycarbonyl (Boc) -protected amino group, which enhances stability during synthetic processes.
- An isoquinolin-5-yl aromatic heterocyclic substituent, enabling π-π stacking interactions.
Key properties include a purity of 95%, a calculated logP (hydrophobicity) of 2.267, and an MDL number (MFCD20501906) for precise identification . Its stereochemistry (2R configuration) is critical for interactions with chiral biological targets.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-isoquinolin-5-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-5-4-6-12-10-18-8-7-13(11)12/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
KEOXUZZARZRNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid precursor in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives.
Scientific Research Applications
The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid is an amino acid derivative with an isoquinoline moiety and a tert-butoxycarbonyl protecting group. It is of interest in medicinal chemistry because of its potential biological activities and applications in drug development. Predictive models can provide insights into potential biological activities based on structural characteristics. Interaction studies are performed to determine its binding affinity to biological targets to elucidate its mechanism of action and potential therapeutic uses.
Applications
The applications of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid span various fields:
- Drug Development It is a valuable building block for synthesizing complex molecules with potential therapeutic applications.
- Biochemical Research It is utilized in biochemical assays to study enzyme-substrate interactions and metabolic pathways.
- Material Science It can be incorporated into polymers and materials for creating functional coatings and drug delivery systems.
Structural Similarities
Several compounds share structural similarities with (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Isoquinolin-5-yl)alanine | Isoquinoline core with an alanine side chain | Potential neuroprotective effects |
| N-Boc-L-valine | Valine amino acid protected by tert-butyloxycarbonyl | Antitumor activity |
| 4-Aminoisoquinoline | Amino group at position 4 on isoquinoline | Antimicrobial properties |
| 1-(Isoquinolin-6-yl)ethanamine | Isoquinoline linked to an ethanamine | Neuroactive properties |
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protects the amino group during reactions, while the isoquinoline ring can participate in various binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to three imidazole derivatives from a 2008 study (Table 1) :
| Compound ID | Core Structure | Key Functional Groups | logP (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Propanoic acid | Boc-protected amino, isoquinolin-5-yl | 2.267 | 316.35 |
| 5{34} | 1H-imidazole | Boc-piperidinyl, Boc-S-alanyl, carbonyl | ~3.5–4.0* | ~550–600* |
| 5{35} | 1H-imidazole | Boc-aminomethylphenyl, Boc-S-alanyl, carbonyl | ~4.0–4.5* | ~600–650* |
| 4-[(dibenzylamino)carbonyl]-... | 1H-imidazole | Dibenzylamino, Boc-S-alanyl, carbonyl | ~4.5–5.0* | ~500–550* |
*Estimated based on structural features.
Key Observations :
- Backbone Diversity: The target compound’s propanoic acid backbone contrasts with the imidazole cores of the compared compounds. This difference impacts solubility, bioavailability, and target specificity.
- Hydrophobicity : The target’s lower logP (2.267) indicates better aqueous solubility compared to the imidazole derivatives, which likely exhibit higher hydrophobicity due to aromatic substituents.
Functional Group Impact
| Functional Group | Role in Target Compound | Role in Imidazole Derivatives |
|---|---|---|
| Boc-protected amine | Stabilizes amine during synthesis | Same role, but with alanyl integration |
| Isoquinolin-5-yl | Enables π-π interactions | Absent; replaced with phenyl/benzyl |
| Propanoic acid | Enhances solubility and ionization | Absent; imidazole core reduces acidity |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid, also known by its CAS number 1306728-51-7, is a chiral amino acid derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an isoquinoline moiety. Understanding its biological activity is crucial for its application in drug development, particularly in the synthesis of peptides and enzyme-substrate interaction studies.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1306728-51-7
Biological Activity Overview
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid can be categorized into several key areas:
- Enzyme Interaction : This compound is utilized in research to study enzyme-substrate interactions, particularly those involving chiral amino acids. The presence of the Boc group allows for selective reactions, facilitating the investigation of various biochemical pathways .
- Potential Therapeutic Applications : Research indicates that derivatives of this compound may serve as potential therapeutic agents. Their structural characteristics allow them to target specific enzymes or receptors, making them candidates for drug development aimed at treating various diseases .
- Synthesis of Peptides : As a chiral amino acid derivative, it is instrumental in synthesizing peptides and other complex organic molecules, contributing to advancements in medicinal chemistry.
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid exerts its effects involves:
- Interaction with Molecular Targets : The compound interacts with specific enzymes or receptors, influencing biochemical pathways. The Boc group protects the amino group during synthetic processes, allowing further reactions at other sites on the molecule .
- Chirality Influence : The chirality introduced by this compound can significantly affect its binding affinity and specificity towards biological targets, enhancing its potential as a drug candidate .
Research Findings and Case Studies
Several studies have highlighted the biological significance of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
